molecular formula C21H14O8 B8004290 5-Carboxy-fluorescein

5-Carboxy-fluorescein

Cat. No. B8004290
M. Wt: 394.3 g/mol
InChI Key: ROECYOYBOVMYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-fluorescein is a useful research compound. Its molecular formula is C21H14O8 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 5-Carboxy-fluorescein has been used in the analysis of γ-(Cholesteryloxy)butyric acid in biological samples. It was employed to form a stable, well-characterized conjugate for quantitation in different tissues, demonstrating its utility in pharmaceutical and biological analyses (Mukherjee & Karnes, 1996).

  • It has been instrumental in the preparation of 5- and 6-(aminomethyl)fluorescein, showcasing its role in the synthesis of novel chemical compounds (P. G. Mattingly, 1992).

  • This compound has been identified as a suitable fluorescent tracer for quantitative PLIF concentration measurements in aqueous-phase flows, demonstrating its application in fluid dynamics research (P. S. Karasso & M. Mungal, 1997).

  • It's been used in the development of an ultrasensitive laser-induced fluorescence detector with capillary electrophoresis for studying carboxy-tetramethylrhodamine, indicating its role in enhancing detection technologies (Colin D. Whitmore, David C. Essaka, & N. Dovichi, 2009).

  • This compound has been utilized in the rational design of fluorescein-based fluorescence probes, particularly for singlet oxygen detection in biological systems (K. Tanaka et al., 2001).

  • It has been used in the one-step synthesis of 5-carboxy-seminaphthofluoresceins, highlighting its role in creating pH-sensitive, large Stokes-shift fluorophores useful in biological pH measurement (P. Hammershøj et al., 2017).

  • The molecule has been applied in a novel approach to quantitative reverse transcriptase polymerase chain reaction (QC RT-PCR) for real-time detection and quantitation of target mRNA (U. Gibson, C. Heid, & P. M. Williams, 1996).

  • This compound's pH-dependent fluorescence has been used to measure pH in the apoplast of sunflower leaves, contributing to the understanding of plant physiology (B. Hoffmann, Rüdiger Flänker, & K. Mengel, 1992).

properties

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROECYOYBOVMYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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